molecular formula C7H7BrOS B1278904 1-Bromo-2-(methylsulfinyl)benzene CAS No. 7321-58-6

1-Bromo-2-(methylsulfinyl)benzene

Cat. No.: B1278904
CAS No.: 7321-58-6
M. Wt: 219.1 g/mol
InChI Key: NNNHMHLNXXGWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7BrOS It consists of a benzene ring substituted with a bromine atom at the first position and a methylsulfinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylsulfinyl)benzene can be synthesized through the oxidation of 1-bromo-2-(methylthio)benzene. The process involves dissolving 1-bromo-2-(methylthio)benzene in glacial acetic acid and cooling the solution with an ice bath. Hydrogen peroxide (35%) is then added slowly to the solution, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient oxidizing agents and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.

    Reduction: The compound can be reduced to 1-bromo-2-(methylthio)benzene.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 1-Bromo-2-(methylsulfonyl)benzene.

    Reduction: 1-Bromo-2-(methylthio)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-2-(methylsulfinyl)benzene is utilized in several scientific research areas:

    Organic Synthesis: It is used as an intermediate in the synthesis of conjugated ladder-type heteroacenes bearing pyrrole and thiophene ring units.

    Pharmaceutical Studies: The compound’s unique structure makes it a valuable building block in the development of new pharmaceuticals.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methylsulfinyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methylsulfinyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group at the fourth position.

    1-Bromo-2-(methylthio)benzene: The precursor to 1-Bromo-2-(methylsulfinyl)benzene, with a methylthio group instead of a methylsulfinyl group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methylsulfinyl group on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHMHLNXXGWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7321-58-6
Record name 1-bromo-2-methanesulfinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxone (9.7 g) in water (40 ml) was added slowly to a stirred, cooled cooled (0° C.) solution of 2-bromothioanisole (5 g, 24.6 mmol) and sodium bicarbonate (16 g) in acetone (20 ml). The mixture was stirred for at room temperature 16 h., then water and dichloromethane was added. The layers were separated and the organic phase was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on silica gel, eluting with hexane/EtOAc (80:20 increasing to 40:60) to give the title compound (6.1 g). m/z (ES+) 219 (M+1).
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(methylsulfinyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(methylsulfinyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(methylsulfinyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(methylsulfinyl)benzene
Reactant of Route 5
1-Bromo-2-(methylsulfinyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(methylsulfinyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.